molecular formula C3H3NaO3S B7821693 sodium;prop-2-yne-1-sulfonate

sodium;prop-2-yne-1-sulfonate

Cat. No.: B7821693
M. Wt: 142.11 g/mol
InChI Key: LDHXNOAOCJXPAH-UHFFFAOYSA-M
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Description

2-(Methylsulfonamido)benzoic acid . This compound has the molecular formula C₈H₉NO₄S and a molecular weight of 215.23 g/mol . It is a benzoic acid derivative with a methylsulfonamido group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonamido)benzoic acid typically involves the sulfonation of benzoic acid derivatives. One common method is the reaction of 2-aminobenzoic acid with methylsulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of 2-(Methylsulfonamido)benzoic acid may involve large-scale sulfonation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonamido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methylsulfonamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Methylsulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with biological molecules, influencing their activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

2-(Methylsulfonamido)benzoic acid can be compared with other benzoic acid derivatives such as:

These comparisons highlight the unique properties of 2-(Methylsulfonamido)benzoic acid, such as its specific reactivity and potential biological activities.

Properties

IUPAC Name

sodium;prop-2-yne-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3S.Na/c1-2-3-7(4,5)6;/h1H,3H2,(H,4,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHXNOAOCJXPAH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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